Home > Products > Screening Compounds P94292 > 4-(morpholin-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide
4-(morpholin-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide - 2034562-59-7

4-(morpholin-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide

Catalog Number: EVT-2798168
CAS Number: 2034562-59-7
Molecular Formula: C20H23N7O2
Molecular Weight: 393.451
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-morpholinobenzamide is a potent and selective inhibitor of Poly ADP-ribose polymerase 14 (PARP14). PARP14 is an intracellular protein that plays a role in various cellular processes, including transcription, translation, and DNA repair. It belongs to the PARP family of enzymes, which catalyze the transfer of ADP-ribose units from NAD+ to target proteins. N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-morpholinobenzamide has been investigated in preclinical studies for its potential as an anticancer agent.

Synthesis Analysis

One study describes the synthesis of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-morpholinobenzamide, starting with the commercially available 4-chloro-6-hydrazinylpyridazin-3-amine. The synthesis involves multiple steps, including:

  • Final deprotection to yield the target compound.
Molecular Structure Analysis

The crystal structure of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-morpholinobenzamide bound to PARP14 has been solved using X-ray crystallography. The structure reveals key interactions between the inhibitor and the active site of PARP14, providing insights into its high potency and selectivity.

Mechanism of Action

N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-morpholinobenzamide inhibits PARP14 by binding to its catalytic domain, preventing the binding of NAD+ and subsequent ADP-ribosylation of target proteins. This inhibition disrupts downstream signaling pathways involved in cancer cell growth and survival.

Applications
  • Anticancer Activity: N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-morpholinobenzamide has shown promising anticancer activity in preclinical studies. It inhibits the growth of various cancer cell lines in vitro and reduces tumor growth in vivo.

(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)

    Compound Description: AZD5153 is a potent bivalent bromodomain and extraterminal (BET) inhibitor. [] It exhibits high potency in vitro and in vivo, leading to c-Myc downregulation and tumor growth inhibition in xenograft studies. [] The bivalent nature of its binding contributes to its enhanced potency. []

    Relevance: This compound shares a core [, , ]triazolo[4,3-b]pyridazine scaffold with N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-morpholinobenzamide. Both compounds also feature a nitrogen-containing heterocycle linked to the triazolopyridazine core (piperidine in AZD5153 and pyrrolidine in the target compound). These structural similarities contribute to their activity as BET inhibitors. (https://www.semanticscholar.org/paper/12ca5048c9d1dded9c4ed9575deda1ba759faf2d) []

1-{6-[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844)

    Compound Description: SAR125844 is a potent and selective MET kinase inhibitor. [] It demonstrates efficacy against both wild-type MET kinase and several clinically relevant mutants. [] While it exhibits promising activity, its development was hindered by suboptimal oral absorption, leading to its exploration as a parenteral agent. []

    Relevance: Similar to N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-morpholinobenzamide, SAR125844 incorporates the [, , ]triazolo[4,3-b]pyridazine moiety. Notably, SAR125844 also includes a morpholine ring, although connected through a different linker and position compared to the target compound. (https://www.semanticscholar.org/paper/89f7fbf7ab2ba36676fb3303a207741a65f6a32a) []

(S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

  • Relevance: This compound shares the [, , ]triazolo[4,3-b]pyridazine core structure with N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-morpholinobenzamide. (https://www.semanticscholar.org/paper/4e482be04c32f493c8f0c0cb030f3bf153b26020) []

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

    Compound Description: SGX523 is a c-MET inhibitor investigated for treating solid tumors. [] It demonstrated species-dependent toxicity, particularly in humans, where it caused renal complications due to crystal deposits in the renal tubules. []

    Relevance: Like N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-morpholinobenzamide, SGX523 incorporates the [, , ]triazolo[4,3-b]pyridazine scaffold. It highlights the importance of exploring potential toxicity and metabolic pathways associated with this core structure. (https://www.semanticscholar.org/paper/74473da2651c255e85b92a7d4c59035aff1584cf) []

7-(1,1-dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417)

    Compound Description: L-838,417 exhibits functional selectivity for specific non-α1 GABAA receptors. [, ] This subtype selectivity contributes to its reduced propensity to induce physical dependence in mice compared to traditional benzodiazepines. [, ]

    Relevance: L-838,417 shares the [, , ]triazolo[4,3-b]pyridazine core with N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-morpholinobenzamide. (https://www.semanticscholar.org/paper/cedfebae137830011bc5cdb23ac9d54ae02ef40b; https://www.semanticscholar.org/paper/d8d73e47e57e9eeec7648a98f8f74de97fc32a94) [, ]

6-fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one (SL651498)

    Compound Description: SL651498 displays functional selectivity for GABAA receptors, acting as a full agonist at GABAA-α2 receptors while showing lower efficacy at GABAA-α3 receptors and minimal efficacy at GABAA-α1 and GABAA-α5 receptors. [, ] It also demonstrates a reduced potential for inducing physical dependence in mice. [, ]

    Relevance: While not directly containing the [, , ]triazolo[4,3-b]pyridazine core, SL651498 is grouped with L-838,417 and contrasted against traditional benzodiazepines in studies investigating the relationship between GABAA receptor subtype selectivity and physical dependence. [, ] This comparison indirectly highlights the potential of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-morpholinobenzamide as a lead compound for developing therapeutics with reduced dependence liability. (https://www.semanticscholar.org/paper/cedfebae137830011bc5cdb23ac9d54ae02ef40b; https://www.semanticscholar.org/paper/d8d73e47e57e9eeec7648a98f8f74de97fc32a94) [, ]

Properties

CAS Number

2034562-59-7

Product Name

4-(morpholin-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide

IUPAC Name

4-morpholin-4-yl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]benzamide

Molecular Formula

C20H23N7O2

Molecular Weight

393.451

InChI

InChI=1S/C20H23N7O2/c28-20(15-1-3-17(4-2-15)25-9-11-29-12-10-25)22-16-7-8-26(13-16)19-6-5-18-23-21-14-27(18)24-19/h1-6,14,16H,7-13H2,(H,22,28)

InChI Key

DWVBOZQKRLMOIR-UHFFFAOYSA-N

SMILES

C1CN(CC1NC(=O)C2=CC=C(C=C2)N3CCOCC3)C4=NN5C=NN=C5C=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.